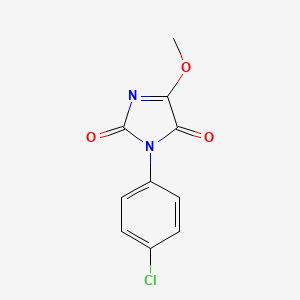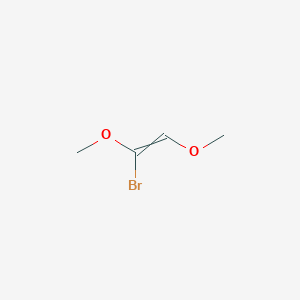
Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)-: is a heterocyclic aromatic compound that features a benzothiazole ring fused with a pyridine ring, substituted with two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)- typically involves the cyclization of 2-aminothiophenol with aldehydes or ketones. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine: In medicine, derivatives of Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)- have shown promise in the treatment of diseases such as cancer and bacterial infections. Research is ongoing to explore its full therapeutic potential .
Industry: In industry, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: A simpler structure without the pyridine and phenyl substitutions.
Thiazole: Lacks the fused benzene ring.
Benzoxazole: Substitutes an oxygen atom for the sulfur atom in the benzothiazole ring.
Uniqueness: Benzothiazole, 2-(4,6-diphenyl-2-pyridinyl)- is unique due to its combination of a benzothiazole ring with a pyridine ring and phenyl groups. This structure provides distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
76115-80-5 |
|---|---|
Molekularformel |
C24H16N2S |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-(4,6-diphenylpyridin-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C24H16N2S/c1-3-9-17(10-4-1)19-15-21(18-11-5-2-6-12-18)25-22(16-19)24-26-20-13-7-8-14-23(20)27-24/h1-16H |
InChI-Schlüssel |
LBSIRBURWUERKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)



diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
